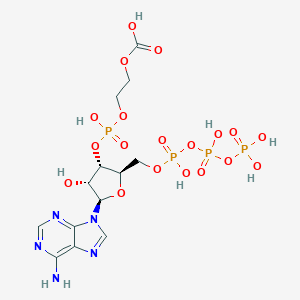
Phosphoglyceroyl-ATP
Description
Phosphoglyceroyl-ATP is a specialized adenosine triphosphate (ATP) derivative characterized by the covalent attachment of a phosphoglyceroyl group to the ATP molecule. This modification positions it as a critical intermediate in metabolic pathways, particularly those involving phosphate transfer reactions. Evidence from enzymatic reactions (e.g., ADP + 3-Phospho-D-glyceroyl phosphate → ATP + 3-Phospho-D-glycerate) suggests its role in glycolysis or related processes, where it facilitates energy transfer and substrate phosphorylation . Structurally, it combines ATP’s core (adenine, ribose, and triphosphate) with a glyceroyl-phosphate moiety, enhancing its capacity to participate in biosynthetic or regulatory cascades .
Properties
CAS No. |
124199-67-3 |
|---|---|
Molecular Formula |
C13H21N5O19P4 |
Molecular Weight |
675.22 g/mol |
IUPAC Name |
2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxyethyl hydrogen carbonate |
InChI |
InChI=1S/C13H21N5O19P4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(19)9(35-39(25,26)32-2-1-31-13(20)21)6(34-12)3-33-40(27,28)37-41(29,30)36-38(22,23)24/h4-6,8-9,12,19H,1-3H2,(H,20,21)(H,25,26)(H,27,28)(H,29,30)(H2,14,15,16)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
TZLSNZNCXRZZCL-WOUKDFQISA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
Synonyms |
(PG-ATP)n oligo-phosphoglyceroyl-ATP oligophosphoglyceroyl-ATP PG-ATP phosphoglyceroyl-adenosine triphosphate phosphoglyceroyl-ATP purinogen |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar ATP Derivatives
Structural and Functional Differences
Phosphoglyceroyl-ATP belongs to a broader class of ATP derivatives modified with distinct functional groups. Below is a comparative analysis of its key features against similar compounds:
*Note: this compound’s molecular formula is inferred from ATP (C₁₀H₁₆N₅O₁₃P₃) + phosphoglyceroyl (C₃H₅O₆P).
Key Observations:
- This compound uniquely integrates a three-carbon glyceroyl-phosphate chain, enabling its participation in central carbon metabolism (e.g., substrate-level phosphorylation in glycolysis) .
- Fluorescein Alkynylamino-ATP serves as a detection tool due to its fluorescein tag, contrasting with this compound’s metabolic role .
- Phosphoribosyladenosine Triphosphate and Pyridoxal 5'-Triphosphoadenosine are involved in nucleotide and coenzyme pathways, respectively, highlighting the functional diversity of ATP derivatives .
Mechanistic Roles in Metabolic Pathways
This compound is implicated in reactions such as:
ATP Synthesis: Acts as a phosphate donor in the conversion of ADP to ATP via 3-phosphoglyceroyl phosphate .
Substrate Channeling: Unlike Phosphoenolpyruvate (PEP), which directly transfers phosphate to ADP, this compound may stabilize high-energy intermediates in multi-step pathways .
In contrast, Fluorescein Alkynylamino-ATP lacks enzymatic activity but is used to track ATP-binding proteins in real-time assays .
Stability and Reactivity
- This compound : Likely exhibits moderate stability under physiological pH, akin to ATP. Its phosphoglyceroyl group may increase solubility in aqueous environments.
- Phosphoribosyladenosine Triphosphate: The ribosyl group enhances specificity for nucleotide-binding enzymes but reduces stability due to hydrolysis susceptibility.
- Fluorescein Alkynylamino-ATP: Photolabile due to the fluorescein moiety, requiring protection from light in experimental settings .
Research Implications and Gaps
While this compound’s role in metabolism is inferred from reaction pathways , explicit studies on its kinetics, regulation, and interaction partners are scarce. Comparative studies with analogs like Pyridoxal 5'-Triphosphoadenosine could elucidate evolutionary adaptations in ATP utilization. Further structural characterization (e.g., crystallography) is needed to resolve its exact binding modes and catalytic mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


